![molecular formula C6H5Cl2FN2O B1295810 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine CAS No. 35622-80-1](/img/structure/B1295810.png)
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Overview
Description
The compound "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" is a chemically synthesized molecule that is likely to be of interest due to its potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and ammoniation processes . For instance, the synthesis of "3-methoxy-5,6-diamino-2-nitropyridine" was achieved from "3,5-dichloropyridine" through a series of reactions including substitution and ammoniation . Similarly, "4-amino-3,5-dichloro-6-fluoropyridine-2-ol" was synthesized from "3,5-dichloro-2,4,6-trifluoropyridine" using amine substitution and hydroxy substitution . These methods could potentially be adapted for the synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . For example, the crystal structure of "5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine" was confirmed by X-ray diffraction . These techniques could be employed to determine the molecular structure of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction activity of "3-methoxy-5-chloro-2,6-dinitropyridine" was analyzed, indicating that different substituents can affect the overall reactivity of the compound . This suggests that the specific substituents on "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" would play a crucial role in its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their optical properties, can be studied using UV-vis absorption and fluorescence spectroscopy . The effects of different solvents on the emission spectra of these compounds can also provide valuable information about their behavior in various environments . Additionally, computational techniques like DFT can be used to predict properties such as molecular stability, charge distribution, and electronic properties . These methods could be applied to "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" to gain a comprehensive understanding of its properties.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitutions. This process involved the transformation of by-products into high-yield and high-purity target compounds. The mechanism involved keto-enol tautomerism of pyridine-2-ol in alkaline solution (Mi Zhi-yuan, 2010).
Formation of Pyridine Nucleosides : Another research focused on the isolation of 4-Amino-5-fluoro-2-pyridone from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This compound was used to form blocked nucleosides, leading to the creation of various nucleoside analogs (S. Nesnow & C. Heidelberger, 1975).
Analytical and Environmental Studies
Fluroxypyr Biodegradation : A study on fluroxypyr, which includes a 3,5-dichloro-2-fluoro-6-methoxypyridinyl moiety, investigated its biodegradation in soils. Factors like soil microbe, soil type, dissolved organic matter, temperature, and moisture were found to significantly affect the degradation rate of fluroxypyr (L. Tao & Hong Yang, 2011).
Environmental Monitoring : Enzyme-linked immunosorbent assays (ELISAs) were developed to quantify fluroxypyr in soil and water. The assays demonstrated cross-reactivity to metabolites like 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, highlighting their utility in environmental monitoring (B. D. J. and J. Hall, 1996).
Safety and Hazards
The safety information for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLRBRESHZOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1Cl)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957000 | |
Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
CAS RN |
35622-80-1 | |
Record name | 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluroxypyr-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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